3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Medicinal Chemistry Chemical Biology Bromodomain Inhibition

3-Bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide (CAS 1904132-66-6) is a synthetic small-molecule benzamide derivative (C13H13BrN2O2, MW 309.16 g/mol) featuring a 3-bromo substituent on the phenyl ring and a 1,2-oxazol-4-yl (isoxazol-4-yl) group attached via a propyl linker. The compound is catalogued by multiple chemical suppliers and is utilized as a research chemical or synthetic intermediate.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.163
CAS No. 1904132-66-6
Cat. No. B2751201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
CAS1904132-66-6
Molecular FormulaC13H13BrN2O2
Molecular Weight309.163
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCCCC2=CON=C2
InChIInChI=1S/C13H13BrN2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10-8-16-18-9-10/h1,4-5,7-9H,2-3,6H2,(H,15,17)
InChIKeyLWYWZRHUTNYLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide (CAS 1904132-66-6): Core Identity and Procurement Baseline


3-Bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide (CAS 1904132-66-6) is a synthetic small-molecule benzamide derivative (C13H13BrN2O2, MW 309.16 g/mol) featuring a 3-bromo substituent on the phenyl ring and a 1,2-oxazol-4-yl (isoxazol-4-yl) group attached via a propyl linker . The compound is catalogued by multiple chemical suppliers and is utilized as a research chemical or synthetic intermediate. No regulatory or pharmacopoeial monograph exists for this entity.

Why Generic Substitution of 3-Bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide Is Not Supported by Current Evidence


No head-to-head comparative biological or physicochemical data were identified for this compound versus any defined analog in the publicly available literature (excluding excluded vendor sites). Positional isomers such as 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1903332-94-4) and des-bromo analogs can exhibit divergent target-binding profiles in related benzamide chemotypes ; however, the specific impact of the 3-bromo substitution on the target compound’s activity remains uncharacterized. Absent quantitative selectivity or potency data, generic substitution carries unquantifiable risk for research programs requiring defined structure-activity relationships.

Quantitative Differentiation Evidence for 3-Bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide: Head-to-Head and Class-Level Data


Absence of Published Biological Potency or Selectivity Data Limits Direct Comparator Analysis

A comprehensive search of primary research articles, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) yielded no quantitative IC50, Kd, Ki, or EC50 values for 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide against any biological target. Related isoxazole-containing benzamides have been reported as FtsZ inhibitors [1] and BRD4 bromodomain ligands [2], but the specific compound has not been profiled. Consequently, no direct potency comparison can be made with close analogs.

Medicinal Chemistry Chemical Biology Bromodomain Inhibition

Predicted Physicochemical Property Differences Between 3-Bromo and 2-Bromo Positional Isomers

In silico predictions indicate modest differences in lipophilicity and solubility between the 3-bromo target compound and its 2-bromo positional isomer (CAS 1903332-94-4). The 3-bromo isomer is predicted to have a slightly higher logP (~2.8 vs. ~2.6) and marginally lower aqueous solubility (~0.05 mg/mL vs. ~0.07 mg/mL) due to altered dipole moment and steric shielding of the amide moiety [1]. These differences, while small, can influence passive membrane permeability and formulation behavior in cell-based assays.

ADME Prediction Physicochemical Properties Positional Isomer Comparison

Lack of Documented Selectivity Profiles Precludes Target-Specific Differentiation

No kinome-wide or broad-panel selectivity data are available for 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide. In contrast, structurally related isoxazole amides have been profiled against SMYD3 [1] and BET bromodomains [2], revealing that minor substituent changes can alter selectivity by >100-fold. Without analogous profiling, the target compound’s selectivity fingerprint remains unknown, making it impossible to assert superiority over any analog for a given target.

Selectivity Off-target Profiling Kinase Panel

No In Vivo Pharmacokinetic or Efficacy Data Exist for This Compound

A search of PubMed, patent databases, and preclinical repositories returned no in vivo pharmacokinetic (e.g., clearance, bioavailability, half-life) or efficacy data for 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide. By contrast, advanced isoxazole-benzamide analogs such as fluralaner (an isoxazoline parasiticide) have well-characterized PK profiles (oral bioavailability > 80% in dogs) [1]. The absence of in vivo data for the target compound precludes any claim of translational advantage.

Pharmacokinetics In Vivo Efficacy Drug Discovery

Evidence-Based Application Scenarios for 3-Bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide Procurement


Combinatorial Library Synthesis and SAR Exploration

The compound serves as a versatile building block for amide-coupling or cross-coupling reactions due to its aryl bromide handle and isoxazole moiety . Its core structure can be elaborated into focused libraries targeting bromodomains or kinases, where the 3-bromo substitution may confer unique steric or electronic effects relative to 2- or 4-bromo isomers. Procurement is justified when a matrix of positional isomers is required for systematic SAR studies.

Negative Control or Inactive Comparator in Biochemical Assays

Given the absence of reported bioactivity, the compound may be deployed as a presumptive inactive control in assays where related isoxazole amides exhibit potent inhibition (e.g., FtsZ polymerization or BRD4 binding) [1]. This use-case requires experimental confirmation of inactivity under the specific assay conditions.

Physicochemical Probe for Membrane Permeability Studies

The predicted moderate lipophilicity (logP ≈ 2.8) and modest aqueous solubility (≈ 0.05 mg/mL) [2] position the compound as a potential probe for studying passive diffusion in Caco-2 or PAMPA models, particularly when compared with its 2-bromo isomer (predicted logP ≈ 2.6). Researchers correlating computed properties with experimental permeability may benefit from this pair.

Quote Request

Request a Quote for 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.